RL-6-Methyl-7-Hydroxy is primarily sourced from microorganisms that synthesize riboflavin. It has been identified in various bacterial species, which utilize specific enzymatic pathways to produce this compound as a byproduct of riboflavin metabolism. The discovery of RL-6-Methyl-7-Hydroxy's role in MAIT cell activation has been linked to the broader context of vitamin B metabolism in microbial systems .
The synthesis of RL-6-Methyl-7-Hydroxy involves several key reactions:
The synthesis can be achieved through various methods including:
The molecular structure of RL-6-Methyl-7-Hydroxy consists of a pteridine core with specific substitutions:
Key structural data includes:
RL-6-Methyl-7-Hydroxy participates in various chemical reactions:
Common reagents used in these reactions include:
RL-6-Methyl-7-Hydroxy activates MAIT cells through interaction with the major histocompatibility complex class I-related protein (MR1). The binding of this compound to MR1 leads to the activation of MAIT cells, which subsequently release cytokines and other immune mediators .
Studies have shown that this activation process involves specific structural configurations that allow for effective recognition by T cell receptors (TCRs). The buried surface area at the MAIT TCR–MR1–RL-6-Methyl-7-Hydroxy interface suggests a strong interaction that facilitates T cell activation .
RL-6-Methyl-7-Hydroxy is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation or transformation under extreme pH or temperature conditions. Its reactivity profile indicates susceptibility to both oxidation and reduction processes, which can lead to various derivatives depending on reaction conditions .
RL-6-Methyl-7-Hydroxy has significant applications in immunology and microbiology:
RL-6-Me-7-OH is chemically designated as 1-deoxy-1-(7-hydroxy-6-methyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl)-D-ribitol, with the molecular formula C₁₂H₁₆N₄O₇ and a molecular weight of 328.28 g/mol [1] [2]. The compound features a reduced pteridine core with methyl and hydroxyl substituents at positions 6 and 7, respectively, attached to a ribityl side chain. This structure is derived from the spontaneous chemical reduction of 6,7-dimethyl-8-d-ribityllumazine (RL-6,7-DiMe), an intermediate in the riboflavin biosynthesis pathway [10]. The CAS registry number 2184-54-5 uniquely identifies this chemical entity in scientific databases [1].
The three-dimensional structure of RL-6-Me-7-OH has been resolved through X-ray crystallography in complex with MR1 (MHC-related protein 1) and the MAIT T-cell receptor (TCR). These structural studies reveal that the lumazine ring sits buried within the antigen-binding cleft of MR1, with the ribityl chain extending toward the solvent-exposed surface where it engages the MAIT TCR [7]. Specific molecular interactions include hydrogen bonding between the ribityl hydroxyl groups and conserved residues in the MR1 binding groove, while the methyl group at position 6 contributes to hydrophobic interactions that stabilize the complex [4] [7]. The compound exhibits limited stability in solution, which has presented challenges for experimental handling and structural characterization [10].
Table 1: Comparative Analysis of Microbial Metabolites Presented by MR1
Compound Name | Chemical Formula | Molecular Weight (g/mol) | Origin | Relative Potency |
---|---|---|---|---|
RL-6-Me-7-OH | C₁₂H₁₆N₄O₇ | 328.28 | Riboflavin pathway intermediate | ++ |
5-OP-RU | C₁₁H₁₆N₄O₇ | 300.27 | Condensation product (5-A-RU + glyoxal) | ++++ |
rRL-6-CH₂OH | C₁₂H₁₈N₄O₇ | 330.30 | Riboflavin pathway derivative | +++ |
6-FP | C₆H₅N₅O | 163.14 | Folic acid photodegradation product | - |
Within microbial metabolism, RL-6-Me-7-OH functions as a biosynthetic intermediate in the riboflavin (vitamin B₂) pathway, which is essential for numerous redox reactions in bacteria, yeast, and plants. This pathway is notably absent in mammals, making it an attractive target for antimicrobial strategies [10]. The compound arises through the non-enzymatic reduction of RL-6,7-DiMe, the immediate precursor to riboflavin, which is catalyzed by riboflavin synthase (RibC) in the final step of vitamin B₂ biosynthesis [10]. This reaction involves the dismutation of two molecules of RL-6,7-DiMe to yield one molecule of riboflavin and one molecule of 5-amino-6-ribitylaminouracil (5-A-RU), which is recycled in the pathway.
The formation of RL-6-Me-7-OH represents a metabolic side reaction rather than a main pathway intermediate. Its generation occurs spontaneously under physiological conditions, particularly in environments with reducing potential [10]. Bacteria such as Escherichia coli, Salmonella enterica, and Mycobacterium tuberculosis produce this compound as a natural consequence of their riboflavin synthesis, with production levels influenced by environmental factors including oxygen tension and glycolytic activity [3] [10]. The riboflavin operon (rib operon) regulates the enzymes responsible for generating precursors to RL-6-Me-7-OH, and its expression is tightly controlled by riboflavin availability through a feedback inhibition mechanism [10].
The microbial specificity of RL-6-Me-7-OH production provides the molecular basis for its immunological role. Since mammals lack the riboflavin biosynthetic pathway, the presence of RL-6-Me-7-OH serves as a reliable indicator of microbial presence, effectively functioning as a pathogen-associated molecular pattern of metabolic origin [3] [10]. This distinguishes it from other antigenic molecules derived from structural components of pathogens, as it instead reflects the metabolic activity of the microbe.
RL-6-Me-7-OH functions as a potent antigen presented by the MR1 molecule to activate mucosal-associated invariant T (MAIT) cells, a population of innate-like T lymphocytes abundant in human mucosal tissues and blood [3] [5]. The presentation mechanism involves intracellular loading of RL-6-Me-7-OH onto MR1 molecules within the endoplasmic reticulum of antigen-presenting cells. The MR1-metabolite complex is then trafficked to the cell surface, where it is surveyed by MAIT cells expressing the semi-invariant T-cell receptor (TCR) [5] [10]. This interaction is characterized by an EC₅₀ of 25 μM for human and mouse MAIT cell activation, demonstrating its potency as a T-cell antigen [1].
The structural basis of this immunological recognition has been elucidated through crystallographic studies of the ternary complex (MR1-RL-6-Me-7-OH-TCR). The MAIT TCR adopts a conserved docking mode over the MR1 antigen-binding cleft, with the complementarity-determining region (CDR) loops making specific contacts with both MR1 and the ribityl moiety of the antigen [4] [7]. Notably, the CDR3α loop containing a conserved Tyr95 residue plays a critical role in interacting with the hydroxyl groups of the ribityl chain, while the CDR3β loop contributes to affinity modulation through interactions with the MR1 α-helices [4] [7]. This docking strategy is evolutionarily conserved across species, reflecting the critical role of MAIT cells in antimicrobial defense [5].
Table 2: Structural Features of the MR1-RL-6-Me-7-OH-TCR Complex
Structural Element | Interaction Partner | Functional Significance | Key Residues/Features |
---|---|---|---|
MR1 Antigen-Binding Cleft | RL-6-Me-7-OH | Ligand sequestration | Lys43, Arg94, Tyr152 |
Ribityl Chain | MAIT TCR CDR3α | Antigen recognition | Tyr95 (CDR3α) |
MR1 α₁/α₂ Helices | MAIT TCR CDR Loops | Complex stabilization | CDR1α, CDR2β, CDR3β |
RL-6-Me-7-OH Lumazine Ring | MR1 Hydrophobic Pocket | Anchor position | Methyl group at position 6 |
The immunological significance of RL-6-Me-7-OH recognition extends to numerous bacterial pathogens. MAIT cells activated through this MR1-restricted pathway produce proinflammatory cytokines (IFN-γ, TNF-α) and exhibit cytotoxic activity against cells presenting this microbial metabolite [3] [5]. This response is particularly relevant for pathogens such as Mycobacterium tuberculosis, where MAIT cells accumulate in the lung and contribute to early antimicrobial defense [3]. The remarkable evolutionary conservation of both MR1 (90% identity between humans and mice) and the MAIT TCR suggests strong selective pressure to maintain this recognition system as a frontline defense against microbial invasion [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7